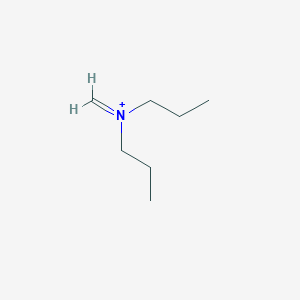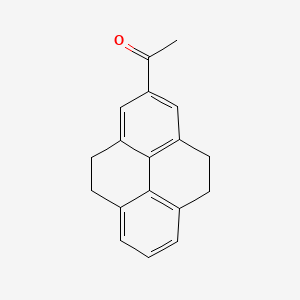
2-Acetyl-4,5,9,10-tetrahydropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4,5,9,10-tetrahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes an acetyl group attached to a tetrahydropyrene core. The presence of the acetyl group and the partially hydrogenated pyrene ring system endows this compound with distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4,5,9,10-tetrahydropyrene typically involves the acetylation of 4,5,9,10-tetrahydropyrene. One common method includes the reaction of 4,5,9,10-tetrahydropyrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction is carried out in a solvent like carbon disulfide (CS2) at low temperatures to ensure the selective formation of the acetylated product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the employment of efficient purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-4,5,9,10-tetrahydropyrene undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to remove the acetyl group or to further hydrogenate the pyrene ring system.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions on the pyrene ring that are not sterically hindered by the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield 2-carboxy-4,5,9,10-tetrahydropyrene, while reduction can produce 4,5,9,10-tetrahydropyrene.
Applications De Recherche Scientifique
2-Acetyl-4,5,9,10-tetrahydropyrene has several applications in scientific research:
Biology: Its derivatives are used in the study of DNA intercalation and the interactions of polycyclic aromatic hydrocarbons with biological macromolecules.
Medicine: Research into its potential as a precursor for pharmacologically active compounds is ongoing.
Industry: It is used in the development of organic semiconductors and materials for electronic applications.
Mécanisme D'action
The mechanism by which 2-acetyl-4,5,9,10-tetrahydropyrene exerts its effects is primarily through its interactions with other molecules via π-π stacking and hydrophobic interactions. These interactions are facilitated by the aromatic nature of the pyrene ring system and the presence of the acetyl group, which can participate in hydrogen bonding and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,9,10-Tetrahydropyrene: Lacks the acetyl group, making it less reactive in certain substitution reactions.
2-Acetylpyrene: Contains an acetyl group but lacks the tetrahydropyrene structure, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its combination of an acetyl group and a partially hydrogenated pyrene ring. This structure provides a balance of aromaticity and reactivity, making it a valuable compound for various chemical and biological studies.
Propriétés
Numéro CAS |
82799-67-5 |
|---|---|
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
1-(4,5,9,10-tetrahydropyren-2-yl)ethanone |
InChI |
InChI=1S/C18H16O/c1-11(19)16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-4,9-10H,5-8H2,1H3 |
Clé InChI |
INKIBYZEUXUPPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C3C(=C1)CCC4=CC=CC(=C43)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



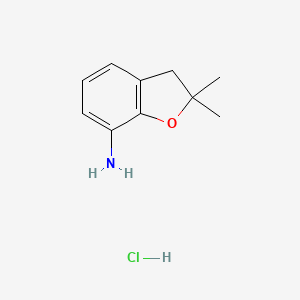


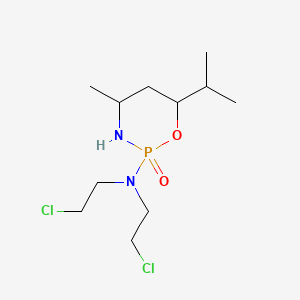
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
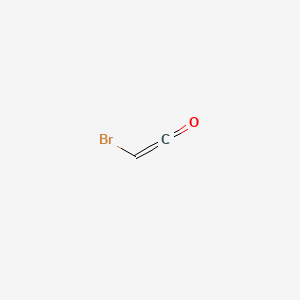

![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
